Cas no 1525606-78-3 (8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro-)

8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro- is a heterocyclic organic compound featuring a fused imidazo-oxazine core structure. This scaffold is of significant interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of the amine functional group at the 3-position enhances its reactivity, enabling further derivatization for drug discovery applications. Its rigid bicyclic framework contributes to improved binding affinity and selectivity in target interactions. The compound's stability and synthetic accessibility make it a valuable building block for the development of pharmaceuticals, particularly in the design of kinase inhibitors and CNS-targeting agents. Proper handling and storage under inert conditions are recommended to maintain its integrity.
8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro- structure
1525606-78-3 structure
商品名:8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro-
CAS番号:1525606-78-3
MF:C6H9N3O
メガワット:139.155160665512
CID:5955234
PubChem ID:92845199

8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro- 化学的及び物理的性質

名前と識別子

    • 8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro-
    • 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine
    • SCHEMBL24656057
    • EN300-5231175
    • 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-ylamine
    • 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-amine
    • 1525606-78-3
    • インチ: 1S/C6H9N3O/c7-5-3-8-6-4-10-2-1-9(5)6/h3H,1-2,4,7H2
    • InChIKey: BOXYGLCLAXTSAI-UHFFFAOYSA-N
    • ほほえんだ: O1CCN2C(N)=CN=C2C1

計算された属性

  • せいみつぶんしりょう: 139.074561919g/mol
  • どういたいしつりょう: 139.074561919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 53.1Ų

じっけんとくせい

  • 密度みつど: 1.53±0.1 g/cm3(Predicted)
  • ふってん: 437.7±35.0 °C(Predicted)
  • 酸性度係数(pKa): 7.22±0.20(Predicted)

8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5231175-0.25g
5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-amine
1525606-78-3 95.0%
0.25g
$893.0 2025-03-15
Enamine
EN300-5231175-2.5g
5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-amine
1525606-78-3 95.0%
2.5g
$1903.0 2025-03-15
Enamine
EN300-5231175-10.0g
5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-amine
1525606-78-3 95.0%
10.0g
$4176.0 2025-03-15
Enamine
EN300-5231175-0.05g
5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-amine
1525606-78-3 95.0%
0.05g
$816.0 2025-03-15
Enamine
EN300-5231175-0.5g
5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-amine
1525606-78-3 95.0%
0.5g
$933.0 2025-03-15
Enamine
EN300-5231175-1.0g
5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-amine
1525606-78-3 95.0%
1.0g
$971.0 2025-03-15
Enamine
EN300-5231175-5.0g
5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-amine
1525606-78-3 95.0%
5.0g
$2816.0 2025-03-15
Enamine
EN300-5231175-0.1g
5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-amine
1525606-78-3 95.0%
0.1g
$855.0 2025-03-15

8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro- 関連文献

8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro-に関する追加情報

8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro- (CAS No. 1525606-78-3): A Comprehensive Overview

The 8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro- (CAS No. 1525606-78-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This compound, characterized by its unique imidazo[2,1-c][1,4]oxazine core structure, is a valuable intermediate in the synthesis of bioactive molecules. Its potential applications span across drug discovery, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders.

One of the key features of 8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro- is its structural versatility. The presence of both imidazole and oxazine rings in its framework allows for diverse chemical modifications, making it a promising scaffold for the design of new drugs. Researchers have explored its utility in creating compounds with enhanced pharmacokinetic properties, such as improved solubility and bioavailability. This has led to its inclusion in numerous high-throughput screening programs aimed at identifying lead compounds for various diseases.

In recent years, the demand for imidazo[2,1-c][1,4]oxazine derivatives has surged, driven by the growing interest in small-molecule therapeutics. The compound's ability to interact with biological targets, such as enzymes and receptors, has made it a focal point in studies related to neurodegenerative diseases and autoimmune conditions. For instance, derivatives of 8H-Imidazo[2,1-c][1,4]oxazin-3-amine have shown promise in modulating pathways associated with neuroinflammation, a hot topic in current medical research.

The synthesis of 8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro- typically involves multi-step organic reactions, including cyclization and amination processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, ensuring higher yields and purity. These innovations align with the pharmaceutical industry's push toward greener and more efficient synthetic methodologies, a trend that resonates with environmentally conscious researchers and investors.

From a commercial perspective, the market for imidazo[2,1-c][1,4]oxazine-based compounds is expanding, with several pharmaceutical companies investing in their development. The compound's CAS No. 1525606-78-3 is frequently cited in patent applications, underscoring its potential as a cornerstone in next-generation therapeutics. Analysts predict that the demand for such specialized intermediates will continue to rise, particularly as the focus on personalized medicine and targeted therapies intensifies.

In conclusion, 8H-Imidazo[2,1-c][1,4]oxazin-3-amine, 5,6-dihydro- represents a compelling area of study in modern chemistry and drug development. Its structural uniqueness, coupled with its broad applicability, positions it as a critical player in the quest for innovative treatments. As research progresses, this compound is likely to feature prominently in the development of new drugs addressing some of the most pressing health challenges of our time.

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